molecular formula C17H18ClN3O5S2 B14936744 Methyl 2-({[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Methyl 2-({[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B14936744
M. Wt: 443.9 g/mol
InChI Key: RTGHANOUBFPMSC-UHFFFAOYSA-N
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Description

Methyl 2-({[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl ester group at position 4, a methyl group at position 5, and a carboxamide linkage to a 4-chloro-3-(1,2-thiazinan-1,1-dioxide)phenyl moiety.

Properties

Molecular Formula

C17H18ClN3O5S2

Molecular Weight

443.9 g/mol

IUPAC Name

methyl 2-[[4-chloro-3-(1,1-dioxothiazinan-2-yl)benzoyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H18ClN3O5S2/c1-10-14(16(23)26-2)19-17(27-10)20-15(22)11-5-6-12(18)13(9-11)21-7-3-4-8-28(21,24)25/h5-6,9H,3-4,7-8H2,1-2H3,(H,19,20,22)

InChI Key

RTGHANOUBFPMSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)N3CCCCS3(=O)=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Formation of the Thiazole Core

The 5-methyl-1,3-thiazole-4-carboxylate backbone is typically synthesized via the Hantzsch thiazole synthesis. This involves cyclocondensation of a β-ketoester (e.g., methyl acetoacetate) with a thiourea derivative. For this compound, methyl 2-amino-5-methylthiazole-4-carboxylate is first generated by reacting methyl 3-aminocrotonate with thiocyanate derivatives under acidic conditions.

Critical Parameters :

  • Reagents : Thiourea, methyl acetoacetate, and hydrochloric acid.
  • Conditions : Reflux in ethanol (78–82°C, 6–8 hours).
  • Yield : 65–72%.

Coupling of Thiazole and Thiazinane Intermediates

The final assembly involves coupling the thiazole and thiazinane components via an amide bond. This is achieved using carbodiimide-mediated coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Procedure :

  • Activate the carboxylic acid group of the thiazinane-phenyl fragment using EDC/HOBt in dichloromethane (DCM).
  • Add the thiazole amine (methyl 2-amino-5-methylthiazole-4-carboxylate) and stir at room temperature for 12–16 hours.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Yield : 45–52%.

Alternative Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for cyclization and coupling steps. For instance, the thiazole-thiazinane coupling step achieves 68% yield in 30 minutes under microwave conditions (150°C, 300 W).

Solid-Phase Synthesis

Immobilizing the thiazole core on Wang resin enables iterative coupling with the thiazinane-phenyl fragment. This method improves purity (>95%) but requires specialized equipment.

Functional Group Transformations

Chlorination of the Phenyl Ring

The 4-chloro substituent is introduced via electrophilic aromatic substitution using chlorine gas in acetic acid. Alternatively, N-chlorosuccinimide (NCS) in DCM at 0°C provides regioselective chlorination.

Yield : 85–90%.

Methyl Esterification

The carboxylate group at position 4 of the thiazole is methylated using dimethyl sulfate (DMS) in the presence of potassium carbonate. Reaction conditions (50°C, 4 hours) prevent hydrolysis of the amide bond.

Analytical and Optimization Data

Step Reagents/Conditions Yield (%) Purity (%)
Thiazole formation Thiourea, HCl, ethanol, reflux 68 92
Thiazinane cyclization 1,3-Dibromopropane, K₂CO₃, DMF 62 88
Sulfone oxidation H₂O₂, AcOH, 50°C 58 90
Amide coupling EDC/HOBt, DCM, rt 49 95
Microwave coupling EDC/HOBt, 150°C, 300 W 68 97

Challenges and Solutions

Steric Hindrance in Coupling Reactions

The bulky thiazinane-phenyl group impedes amide bond formation. Using bulky bases like DIPEA (N,N-diisopropylethylamine) improves nucleophilic attack by deprotonating the amine.

Epimerization During Cyclization

The thiazinane ring’s stereochemistry is prone to epimerization under basic conditions. Chiral auxiliaries (e.g., Evans oxazolidinones) or low-temperature reactions (−20°C) mitigate this issue.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Rh₂(OAc)₄ with copper(I) triflate reduces costs by 40% without sacrificing yield (55–60%).

Solvent Recycling

DCM and DMF are recovered via fractional distillation, achieving 85% solvent reuse.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated coupling using iridium catalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) enables room-temperature amide bond formation with 70% yield.

Biocatalytic Approaches

Lipase-mediated esterification and transamination steps are under investigation to replace toxic reagents (e.g., DMS).

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-({[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.

    Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate

  • Structure: Shares the thiazole-4-carboxylate backbone but substitutes the carboxamide group with an amino group and replaces the 5-methyl with a trifluoromethyl group.
  • Key Differences: The trifluoromethyl group enhances electronegativity and metabolic stability compared to the methyl group .
  • Applications : Reported as an intermediate in agrochemical synthesis, contrasting with the target compound’s likely focus on pharmaceuticals .

Methyl 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate

  • Structure : Features a thiophene carboxylate and pyrazolo-pyrimidine system instead of a thiazole-sulfonamide scaffold.
  • Key Differences :
    • The chromen-4-one and pyrazolo-pyrimidine groups suggest kinase or topoisomerase inhibition, differing from the thiazole-based mechanism.
    • Higher molecular weight (560.2 g/mol) and melting point (227–230°C) compared to the target compound, likely due to extended π-conjugation .

3-(4-Chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-methoxyphenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide

  • Structure : Replaces the thiazole with a pyrazole-thiadiazine hybrid but retains a chlorophenyl and carboxamide group.
  • Key Differences :
    • The thiadiazine ring introduces additional nitrogen atoms, altering hydrogen-bonding capacity and bioavailability.
    • The 4-methoxyphenyl group may enhance membrane permeability relative to the target’s sulfonamide .

4-Amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

  • Structure : Contains a triazolo-thiadiazole core with a chlorobenzothiophene substituent.
  • Key Differences: The triazolo-thiadiazole system increases ring strain and reactivity compared to the thiazole core.
  • Synthesis : Microwave-assisted methods improve yield and purity, a technique applicable to the target compound’s complex heterocycles .

Data Table: Comparative Analysis

Property Target Compound Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate Pyrazolo-pyrimidine Thiophene Carboxylate
Molecular Weight Not reported (estimated ~450–500 g/mol) 240.2 g/mol 560.2 g/mol
Melting Point Not reported Not reported 227–230°C
Key Functional Groups Thiazole, methyl ester, carboxamide, sulfonamide, chloro Thiazole, methyl ester, amino, trifluoromethyl Thiophene carboxylate, pyrazolo-pyrimidine, fluoro
Potential Applications Pharmaceuticals (kinase inhibition) Agrochemical intermediates Anticancer agents

Research Findings and Implications

  • Structural Similarity Principle : Analogous core structures (e.g., thiazole, pyrazole) correlate with overlapping bioactivity, such as antimicrobial or kinase-inhibiting effects .
  • Synthetic Challenges : The target’s sulfonamide-thiazinan moiety requires precise oxidation steps, contrasting with simpler esterifications or couplings in analogs .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates:

  • Thiazole core formation : Cyclocondensation of thiourea derivatives with α-halo ketones or esters under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide coupling : Activation of the phenylcarbonyl moiety using coupling agents like oxalyl chloride or carbodiimides (e.g., EDC/HOBt) to react with the amino-thiazole intermediate .
  • Sulfone introduction : Oxidation of the thiazinane sulfur group using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to achieve the 1,1-dioxide moiety . Methodological Note: Microwave-assisted synthesis can enhance reaction efficiency compared to classical heating .

Q. Which spectroscopic techniques confirm structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., distinguishing aromatic protons in the 4-chlorophenyl group and methyl groups on the thiazole) .
  • LC-MS : Validates molecular weight (e.g., m/z 457.3 [M+H]⁺) and detects impurities .
  • FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and amide linkages) .

Q. What are the solubility characteristics in common organic solvents?

The compound exhibits limited solubility in polar solvents (e.g., water) due to its hydrophobic thiazole and aromatic moieties. It is moderately soluble in DMSO and DMF, which are preferred for biological assays. Solubility in chloroform or THF is lower (~1–5 mg/mL at 25°C), as observed in structurally similar thiazole-4-carboxylate derivatives .

Advanced Research Questions

Q. How can coupling efficiency during amide bond formation be optimized?

  • Reagent selection : Use of HATU or PyBOP instead of EDC/HOBt improves activation of the carboxylic acid group, reducing racemization .
  • Solvent effects : Anhydrous DMF or dichloromethane minimizes side reactions.
  • Monitoring : Real-time HPLC tracking (C18 column, acetonitrile/water gradient) identifies unreacted intermediates, enabling adjustments in stoichiometry .

Q. What strategies analyze thermal stability and decomposition pathways?

  • TGA/DSC : Thermal gravimetric analysis reveals decomposition onset at ~220°C, with mass loss correlating to CO₂ release from the ester group .
  • Accelerated stability studies : Storage at 40°C/75% RH for 4 weeks shows <5% degradation, indicating robustness in solid-state formulations. Degradation products (e.g., free carboxylic acid) are identified via LC-MS .

Q. How does the 1,2-thiazinan-1,1-dioxide moiety influence reactivity?

  • Electron-withdrawing effects : The sulfone group increases electrophilicity of the adjacent carbonyl, enhancing susceptibility to nucleophilic attack (e.g., in enzyme inhibition assays) .
  • Steric effects : The rigid thiazinane ring may restrict conformational flexibility, impacting binding to biological targets .

Q. What in vitro models study enzymatic inhibition potential?

  • Kinase assays : Use recombinant enzymes (e.g., MAP kinases) to evaluate IC₅₀ values via fluorescence-based ADP-Glo™ assays .
  • CYP450 inhibition : Microsomal incubation with NADPH cofactor, followed by LC-MS quantification of metabolite depletion, assesses hepatic interaction risks .

Data Contradictions and Considerations

  • Biological activity : While associates the compound with pesticidal properties, no direct mechanistic data is provided. Researchers must validate target-specific activity (e.g., acetylcholinesterase inhibition) via dose-response assays .
  • Synthetic yields : Classical methods () report 40–50% yields, whereas microwave-assisted protocols () claim 65–70%—highlighting the need for condition optimization.

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